tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . It is a white to gray powder that is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert gas (nitrogen or argon) at low temperatures (2–8°C) to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols, under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of related drugs .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is known to affect neurotransmitter systems in the brain .
Comparison with Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl (4-methylpiperidin-4-yl)carbamate is similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions .
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate has an additional phenyl group, which can influence its biological activity and chemical properties .
Uniqueness: tert-Butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(16)15-8-6-13(5,7-9-15)14-11(17)18-12(2,3)4/h6-9H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIVTLXZITRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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